N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE
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Overview
Description
N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE is a compound that features a unique combination of an adamantane moiety and a hexafluoropropyl group. The adamantane structure is known for its high stability and rigidity, while the hexafluoropropyl group imparts significant electron-withdrawing properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE typically involves the reaction of adamantan-1-ylmethylamine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The hexafluoropropyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to bind to hydrophobic pockets, while the hexafluoropropyl group modulates the electronic environment, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in the substituents attached to the nitrogen atom.
Hexafluoropropyl derivatives: Compounds with similar electron-withdrawing groups but different core structures.
Uniqueness
N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE is unique due to the combination of the adamantane and hexafluoropropyl groups, which confer distinct physicochemical properties and biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F6N2O/c1-9(25)24-14(15(17,18)19,16(20,21)22)23-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12,23H,2-8H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXGUGHTMAEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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